molecular formula C8H5Cl2FN2O3 B14224081 2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide CAS No. 828259-09-2

2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

Cat. No.: B14224081
CAS No.: 828259-09-2
M. Wt: 267.04 g/mol
InChI Key: SSHNJNIFBIPFQJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, which is attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide can be achieved through a multi-step process involving the following key steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 4-fluoro-2-nitroaniline.

    Chlorination: The nitro compound is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent, resulting in 5-chloro-4-fluoro-2-nitroaniline.

    Acetylation: The final step involves the acetylation of the chlorinated nitro compound with chloroacetyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 2-Chloro-N-(5-chloro-4-fluoro-2-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-Chloro-4-fluoro-2-nitroaniline and acetic acid.

Scientific Research Applications

2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

    Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-fluoro-2-nitrophenyl)acetamide: Lacks the additional chloro substituent.

    N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide: Lacks the 2-chloro substituent.

    2-Chloro-N-(4-fluoro-2-nitrophenyl)benzamide: Contains a benzamide group instead of an acetamide group.

Uniqueness

2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhances its chemical reactivity and biological activity. The combination of these substituents with the nitro group and acetamide moiety provides a versatile scaffold for the development of novel compounds with diverse applications.

Properties

CAS No.

828259-09-2

Molecular Formula

C8H5Cl2FN2O3

Molecular Weight

267.04 g/mol

IUPAC Name

2-chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

InChI

InChI=1S/C8H5Cl2FN2O3/c9-3-8(14)12-6-1-4(10)5(11)2-7(6)13(15)16/h1-2H,3H2,(H,12,14)

InChI Key

SSHNJNIFBIPFQJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])NC(=O)CCl

Origin of Product

United States

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